2-(2,4-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
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Overview
Description
2-(2,4-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluorophenyl group, a pyrazole ring, and an oxane moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the alkylation of 1H-pyrazole with 2,4-difluoroacetophenone in the presence of a base such as potassium carbonate in refluxing toluene
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, while the pyrazole ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and pyrazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole: A compound with a similar difluorophenyl group and used as an intermediate in the synthesis of antifungal agents.
2-(2,4-Difluorophenyl)pyridine: Another difluorophenyl-containing compound with applications in medicinal chemistry.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c18-13-5-4-12(16(19)8-13)7-17(23)21-14-9-20-22(10-14)11-15-3-1-2-6-24-15/h4-5,8-10,15H,1-3,6-7,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZWDZVHXIEJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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